Methyl 3-(3-hydrazinylphenyl)propanoate
Description
Methyl 3-(3-hydrazinylphenyl)propanoate is a hydrazine-containing aromatic ester with the molecular formula C₁₀H₁₄N₂O₂. Its structure features a phenyl ring substituted with a hydrazinyl (-NH-NH₂) group at the 3-position, linked to a methyl propanoate moiety. This compound is synthesized via a multi-step pathway, typically involving:
Michael addition of methyl acrylate to an appropriate amine derivative to form methyl 3-(substituted amino)propanoate intermediates .
Hydrazinolysis of the ester intermediate to yield the hydrazide derivative .
Further functionalization (e.g., condensation with aldehydes or ketones) to generate hydrazone derivatives .
The hydrazinyl group confers nucleophilic reactivity, making it a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry for cholinesterase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-(3-hydrazinylphenyl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)6-5-8-3-2-4-9(7-8)12-11/h2-4,7,12H,5-6,11H2,1H3 |
InChI Key |
JJWGZBXZXLERJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-hydrazinylphenyl)propanoate typically involves the esterification of 3-(3-hydrazinylphenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydrazinylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-hydrazinylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazinyl group.
Medicine: Explored for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-hydrazinylphenyl)propanoate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the modification of proteins and nucleic acids. This can result in changes in cellular signaling pathways and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares methyl 3-(3-hydrazinylphenyl)propanoate with structurally related compounds, emphasizing substituent effects on properties and applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
